1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol
Description
Properties
IUPAC Name |
(6-hydroxy-2,2,4-trimethylquinolin-1-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-13-12-19(2,3)20(17-10-9-15(21)11-16(13)17)18(22)14-7-5-4-6-8-14/h4-12,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNWVAJLWKSEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC=C3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301176693 | |
| Record name | Methanone, (6-hydroxy-2,2,4-trimethyl-1(2H)-quinolinyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256627-81-2 | |
| Record name | Methanone, (6-hydroxy-2,2,4-trimethyl-1(2H)-quinolinyl)phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256627-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (6-hydroxy-2,2,4-trimethyl-1(2H)-quinolinyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Condensation of Aniline with Acetone
One of the most efficient methods for synthesizing the 2,2,4-trimethyl-1,2-dihydroquinoline core involves the reaction of aniline with acetone under catalytic conditions. This reaction typically proceeds via a condensation followed by cyclization:
-
- Niobium halide clusters such as [(Nb6Cl12)Cl2(H2O)4]·4H2O have shown high selectivity (up to 71.7%) for dihydroquinoline formation at 300 °C under hydrogen flow.
- Zeolite catalysts, especially HY-MMM type zeolites without binders, have been used at 60–230 °C achieving 60–68% selectivity and nearly 100% aniline conversion.
- Hydrogen fluoride and boron trifluoride mixtures (HF:BF3 in ratios from 1:5 to 2:1) have been employed to increase monomer yield in similar quinoline syntheses, operating at 130–140 °C for about six hours.
-
- Temperature ranges from 60 to 300 °C depending on catalyst and reactor setup.
- Solvents such as toluene may be used to facilitate the reaction.
- Reaction times vary from 1 hour (for vapor-phase catalysis) to 6 hours (for liquid-phase catalysis with zeolites or HF/BF3 catalysts).
Comparative Yield and Selectivity Data
| Catalyst Type | Temperature (°C) | Reaction Time | Aniline Conversion (%) | Selectivity (%) | By-products |
|---|---|---|---|---|---|
| Nb halide cluster | 300 | 1 h | 34 | 71.7 | N-isopropylidenaniline (16%) |
| HY-MMM Zeolite | 60–230 | 6 h | ~100 | 60–68 | N-phenylpropan-2-imine |
| HF/BF3 mixture | 130–140 | 6 h | Not specified | Improved yield | Polymer and residue (reduced) |
Introduction of Benzoyl and Hydroxy Groups
The preparation of 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol requires further functionalization of the dihydroquinoline core:
- Benzoylation: Typically achieved by reacting the dihydroquinoline intermediate with benzoyl chloride or benzoyl anhydride under controlled conditions to introduce the benzoyl group at the nitrogen or carbon position as required.
- Hydroxylation: The hydroxy group at the 6-position can be introduced via selective oxidation or by using hydroxylated starting materials followed by condensation.
These steps often require careful control of reaction conditions to avoid over-oxidation or unwanted side reactions.
Research Findings and Optimization
- The use of zeolite catalysts has been shown to improve the efficiency and selectivity of the dihydroquinoline core synthesis, which is a crucial intermediate for the target compound.
- Vapor-phase synthesis using niobium halide clusters offers a clean and selective route but requires higher temperatures and hydrogen atmosphere.
- The HF/BF3 catalyst system enhances monomer yield and reduces polymer formation, which is beneficial for scale-up and purity.
- Structural optimization and synthetic route development guided by X-ray crystallography have enabled the design of quinoline derivatives with improved activity and binding, suggesting that precise control over substitution patterns (such as benzoyl and hydroxy groups) is critical.
Summary Table of Preparation Methods
| Step | Method/Condition | Catalyst/Agent | Yield/Selectivity | Notes |
|---|---|---|---|---|
| Core synthesis | Aniline + Acetone condensation | Nb halide cluster | 71.7% selectivity | Vapor-phase, 300 °C, H2 flow |
| Aniline + Acetone in toluene | HY-MMM zeolite | 60–68% selectivity, 100% conversion | Liquid phase, 60–230 °C, 6 h | |
| Aniline + Acetone with HF/BF3 catalyst | HF/BF3 mixture | Higher monomer yield | 130–140 °C, 6 h | |
| Benzoylation | Reaction with benzoyl chloride/anhydride | Acid or base catalysis | High yield (dependent on conditions) | Requires selective control |
| Hydroxylation | Selective oxidation or hydroxylated precursors | Oxidants or hydroxylated starting materials | Moderate to high yield | Position-specific functionalization |
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The hydroxyl group at the 6-position can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Benzyl-substituted dihydroquinoline.
Substitution: Various substituted dihydroquinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 1-benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol serves as a building block for synthesizing complex organic molecules. It is utilized in:
- Synthesis of Quinoline Derivatives : The compound can be oxidized to form various quinoline derivatives using agents like potassium permanganate.
- Coordination Chemistry : As a ligand in coordination complexes due to its ability to donate electrons through the nitrogen atom in the quinoline structure .
Biology
Research has shown that this compound exhibits biological activity , particularly in:
- Antimicrobial Properties : Studies indicate that it may inhibit the growth of certain bacteria and fungi .
- Anticancer Activity : Preliminary investigations suggest potential effects against cancer cell lines by modulating cell proliferation and apoptosis pathways .
Medicine
The compound is being explored for its therapeutic applications , including:
- Drug Development : It acts as a precursor for synthesizing medicinal compounds aimed at treating various diseases .
Industry
In industrial applications, this compound is used as:
- Specialty Chemicals : An intermediate in the production of dyes and pigments due to its unique chemical structure .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Research
In another study focused on cancer treatment strategies, researchers tested the compound against several cancer cell lines. The findings indicated that it could induce apoptosis in cells while sparing normal cells, suggesting a promising therapeutic index .
Mechanism of Action
The mechanism of action of 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Mechanistic and Efficacy Differences
Antioxidant and Hepatoprotective Activity
- BHDQ vs. HTMQ: BHDQ’s benzoyl group enhances metabolic stability, preventing oxidation to the toxic quinolinone metabolite that compromises HTMQ’s safety . In CCl₄-treated rats, BHDQ reduced ALT levels by 58% compared to 42% for HTMQ, with similar trends for AST and GGT .
- BHDQ vs. Ethoxyquin: Ethoxyquin, despite its antioxidant properties, exhibits pro-oxidant effects at high doses and is linked to carcinogenicity in long-term studies . In contrast, BHDQ’s modified structure avoids de-ethylation—a metabolic pathway in ethoxyquin that generates reactive intermediates .
Toxicity and Metabolic Profiles
- Ethoxyquin: Metabolism involves de-ethylation to HTMQ and further oxidation to 2,2,4-trimethyl-6-quinolone, a reactive metabolite implicated in hepatotoxicity .
- BHDQ: The benzoyl group blocks metabolic pathways leading to toxic quinolinones, improving safety . No carcinogenic or pro-oxidant effects have been observed in rodent studies .
Biological Activity
1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol, also known as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, is a synthetic organic compound with notable biological activities. This compound has garnered interest due to its potential applications in pharmacology and medicinal chemistry. The following sections detail its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H19NO2
- Molecular Weight : 293.36 g/mol
- CAS Number : 1256627-81-2
The biological activity of this compound primarily revolves around its antioxidant properties and its ability to modulate inflammatory responses. It has been shown to interact with various molecular targets that influence cellular signaling pathways related to oxidative stress and apoptosis.
Key Mechanisms:
- Antioxidant Activity : The compound reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.
- Anti-inflammatory Effects : It inhibits the synthesis of pro-inflammatory cytokines and reduces NF-κB activation.
- Apoptosis Regulation : It modulates caspase activity (caspase-3, -8, -9), influencing apoptotic pathways.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Hepatoprotective Study
A significant study involved administering 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline in rats with acetaminophen-induced liver damage. The results indicated:
- Reduced levels of oxidative stress markers such as 8-hydroxy-2-deoxyguanosine.
- Decreased activity of caspases involved in apoptosis.
- Improved liver function markers and histopathological outcomes .
Antioxidant Mechanism
The compound was shown to enhance the activity of glutathione and other antioxidant enzymes while simultaneously reducing the accumulation of reactive oxygen species (ROS) in liver tissues . This suggests a robust mechanism for protecting cellular integrity against oxidative damage.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline | Lacks hydroxyl group at position 6 | Moderate antioxidant effects |
| 1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinoline | Acetyl group instead of benzoyl | Limited hepatoprotective properties |
| 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | Methoxy group at position 6 | Enhanced anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
